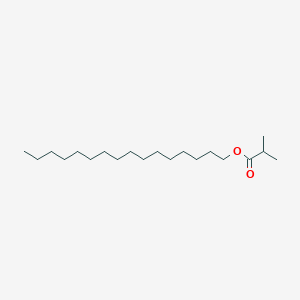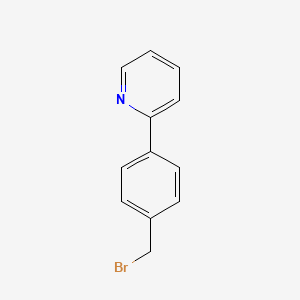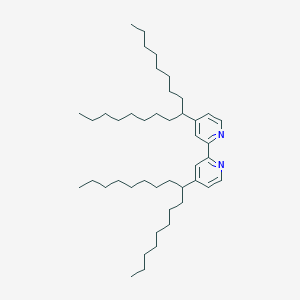![molecular formula C13H9N B3188944 Benzo[g]isoquinoline CAS No. 260-32-2](/img/structure/B3188944.png)
Benzo[g]isoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzo[g]isoquinoline, also known as 2-azaanthracene, is a nitrogen-containing heterocyclic aromatic compound. It is the second most common nitrogenous derivative of anthracene after acridine.
準備方法
Synthetic Routes and Reaction Conditions
Benzo[g]isoquinoline derivatives can be synthesized using various methods. One common approach involves the aza Diels–Alder reaction with 1,2,4-triazines as dienes and aryne intermediates acting as dienophiles. This reaction is typically carried out in anhydrous toluene at 140°C under an argon atmosphere for 24-36 hours . Another method involves palladium-catalyzed coupling of tert-butylimine of o-iodobenzaldehyde with aryl- and alkenyl-substituted terminal acetylenes, followed by copper-catalyzed cyclization .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using metal-catalyzed reactions. For example, a nickel-catalyzed cyclization of substituted alkynes with o-haloarylamidines in the presence of water has been reported as an efficient approach .
化学反応の分析
Types of Reactions
Benzo[g]isoquinoline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: Reduction reactions can convert it to dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens, alkyl halides, and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions include quinones, dihydro derivatives, and various substituted this compound compounds .
科学的研究の応用
Benzo[g]isoquinoline and its derivatives have a wide range of applications in scientific research:
Chemistry: Used as fluorophores and chromophores for creating modern cell stains, chemosensors, and pH-probes.
Biology: Employed in the study of biological systems due to their unique photophysical properties.
Medicine: Investigated for their potential antitumor activities and as components of anticancer drugs.
作用機序
The mechanism of action of benzo[g]isoquinoline involves its interaction with various molecular targets and pathways. For instance, its antitumor activity is attributed to its ability to intercalate into DNA, thereby inhibiting the replication of cancer cells . Additionally, it can act as a ligand for metal cations, forming complexes that exhibit unique photophysical properties .
類似化合物との比較
Similar Compounds
Acridine (2,3-benzoquinoline, 9-azaanthracene): Another nitrogenous derivative of anthracene.
Isoquinoline: A benzene ring fused to a pyridine ring, forming benzo[c]pyridine.
Benzo[h]isoquinoline: Similar in structure but with different substitution patterns.
Uniqueness
Benzo[g]isoquinoline is unique due to its specific nitrogen placement within the aromatic core, which enhances its application fields compared to other similar compounds. Its ability to act as a fluorophore, chromophore, and ligand for metal cations makes it particularly valuable in various scientific and industrial applications .
特性
CAS番号 |
260-32-2 |
|---|---|
分子式 |
C13H9N |
分子量 |
179.22 g/mol |
IUPAC名 |
benzo[g]isoquinoline |
InChI |
InChI=1S/C13H9N/c1-2-4-11-8-13-9-14-6-5-12(13)7-10(11)3-1/h1-9H |
InChIキー |
JWMUHTIFNGYNFA-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C3C=NC=CC3=CC2=C1 |
正規SMILES |
C1=CC=C2C=C3C=NC=CC3=CC2=C1 |
Key on ui other cas no. |
260-32-2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















